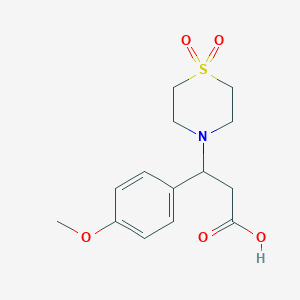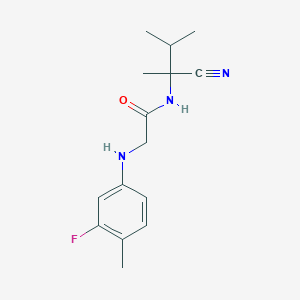![molecular formula C19H14ClN3O2S B2803106 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide CAS No. 180791-79-1](/img/structure/B2803106.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their diverse biological activity and clinical applications . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a planar benzimidazole core . This core is stabilized by various interactions, including hydrogen bonds and π-π interactions . The benzimidazole unit is almost planar .Chemical Reactions Analysis
Benzimidazole derivatives exhibit various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution reactions . They can also form hydrogen bonds and π-π interactions, leading to a three-dimensional arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR . These techniques provide information about the functional groups present in the molecule and their interactions .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide and its analogues, such as the synthetic dye Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are utilized extensively in cellular biology for DNA staining, chromosome analysis, and flow cytometry due to their ability to penetrate cells efficiently. Their utility extends to being radioprotectors and topoisomerase inhibitors, highlighting their significance in drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antifungal and Antimicrobial Mechanisms
Benzimidazole derivatives, including N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide, are pivotal in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mechanism of action primarily involves the inhibition of microtubule assembly by binding to tubulin. This inhibition is crucial for understanding the biological impact of benzimidazoles, which also serves as a foundation for their application in cancer chemotherapy (Davidse, 1986).
Medicinal Chemistry and Drug Design
The benzimidazole core is a significant pharmacophore in the development of new therapeutic compounds, exhibiting a wide range of biological activities. Recent reviews and patent analyses highlight the role of benzimidazole derivatives in treating various diseases, including cancer. These reviews emphasize the importance of the benzimidazole scaffold in the rational design of drugs and its potential in creating effective therapies against challenging diseases like the Ebola virus (Wang, Han, & Zhou, 2015).
Therapeutic Potential
Benzimidazoles are recognized for their therapeutic potential across a spectrum of pharmacological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects. The diversity in substituents around the benzimidazole nucleus has yielded pharmacologically active compounds, suggesting that this class of molecules is a valuable scaffold for developing new therapeutic agents (Babbar, Swikriti, & Arora, 2020).
Anticancer Properties
The design of benzimidazole derivatives as anticancer agents has been a focal point of recent research, demonstrating their efficacy through various mechanisms such as intercalation, alkylating agents, and topoisomerase inhibition. The structural diversity and substituents of benzimidazole derivatives are crucial for their potency and selectivity as anticancer agents, providing a basis for future research in targeted drug design (Akhtar et al., 2019).
Mecanismo De Acción
Target of Action
Compounds containing the benzimidazole moiety have been associated with a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific chemical structure and functional groups .
Mode of Action
Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets often results in the inhibition or modulation of the target’s function, leading to the observed biological effects .
Biochemical Pathways
Benzimidazole derivatives have been reported to interact with various biochemical pathways depending on their specific targets . These interactions can lead to downstream effects such as the modulation of cellular processes, inhibition of microbial growth, reduction of inflammation, and more .
Pharmacokinetics
The admet calculation of similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Based on the known biological activities of benzimidazole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular level, such as the inhibition of microbial growth, reduction of inflammation, modulation of cellular processes, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action
Direcciones Futuras
Benzimidazole derivatives have found numerous applications in organic synthesis and medicinal chemistry . They are used in the development of various drugs for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections, among others . Therefore, the future directions for “N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide” could involve further exploration of its potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-7-11-16(12-8-14)26(24,25)23-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)22-19/h1-12,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGLWSZJIZKYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


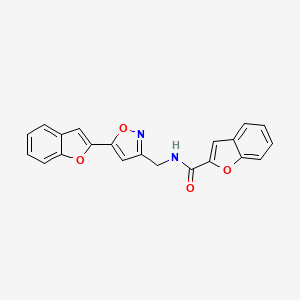

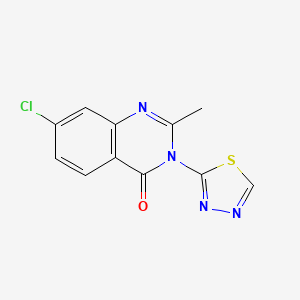
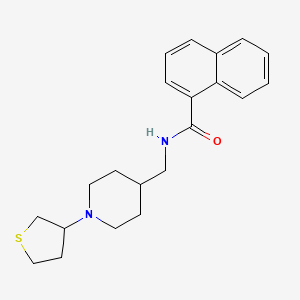
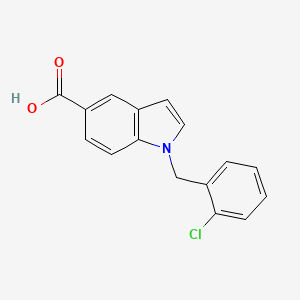


![N-[3-(Methoxymethyl)-2,4-dihydrochromen-3-yl]but-2-ynamide](/img/structure/B2803037.png)
![N-(3,4-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2803038.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2803040.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)
